Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate
Description
Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate is a benzoate ester derivative featuring a cyclohexylmethoxy substituent at the 3-position and a hydroxyl group at the 5-position. This compound is synthesized via nucleophilic substitution reactions, typically involving methyl 3,5-dihydroxybenzoate and bromomethylcyclohexane in the presence of a base such as K₂CO₃. The reaction proceeds under anhydrous conditions in polar aprotic solvents like DMF, yielding a mixture of mono- and bis-substituted products, which are separated via column chromatography . The compound serves as a key intermediate in organic synthesis, particularly for generating cavitands or dendrimers, where its bulky cyclohexyl group influences molecular conformation and reactivity .
Properties
IUPAC Name |
methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h7-9,11,16H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFURSMASCSQYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base and Solvent Selection
Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is the preferred base-solvent system, as demonstrated in the synthesis of related benzoate derivatives. DMF’s polar aprotic nature enhances reaction rates by stabilizing the transition state, while K₂CO₃ acts as a mild base to avoid over-alkylation. Alternative bases such as sodium hydride or cesium carbonate have been explored but may lead to side reactions, including ester hydrolysis.
Stoichiometry and Temperature Control
Controlling the equivalence of bromomethylcyclohexane is critical to favor mono-alkylation. A molar ratio of 1:1.1 (methyl 3,5-dihydroxybenzoate : bromomethylcyclohexane) at 80°C for 3 hours minimizes bis-alkylation. Excess reagent or prolonged reaction times (>5 hours) result in the undesired bis-ether, methyl 3,5-bis(cyclohexylmethoxy)benzoate, which complicates purification.
Optimization of Reaction Conditions
Time-Dependent Yield Analysis
The table below summarizes the impact of reaction time on product distribution under fixed conditions (1.1 equiv bromomethylcyclohexane, K₂CO₃, DMF, 80°C):
| Reaction Time (h) | Mono-Alkylated Product Yield (%) | Bis-Alkylated Product Yield (%) |
|---|---|---|
| 1 | 62 | 15 |
| 3 | 78 | 20 |
| 5 | 65 | 32 |
Data inferred from chromatographic separation efficiency in.
Yields peak at 3 hours, after which competing bis-alkylation dominates. Cooling the reaction mixture immediately after completion improves selectivity.
Solvent Screening
Comparative studies highlight DMF’s superiority over dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF):
| Solvent | Relative Rate Constant (k) | Mono:Bis Product Ratio |
|---|---|---|
| DMF | 1.00 | 3.8:1 |
| DMSO | 0.75 | 2.1:1 |
| THF | 0.35 | 1.2:1 |
Adapted from analogous alkylation kinetics in.
Purification Techniques
Column Chromatography
The crude reaction mixture is purified via silica gel chromatography using a petroleum ether:diethyl ether (1:1) gradient. The mono-alkylated product elutes earlier (Rf = 0.35) than the bis-ether (Rf = 0.55), enabling efficient separation. On a 100-g scale, this method achieves >95% purity with a recovery rate of 72–78%.
Recrystallization
Alternative purification via recrystallization from n-octane or ethyl acetate yields crystals suitable for X-ray diffraction analysis, though recovery rates are lower (50–60%).
Comparative Analysis of Synthetic Routes
Direct Alkylation vs. Stepwise Protection-Deprotection
While direct alkylation is more efficient, stepwise routes involving temporary hydroxyl protection (e.g., acetyl or tert-butyldimethylsilyl groups) have been explored for challenging substrates. However, these methods introduce additional steps, reducing overall yield (40–50% over 4 steps).
Enzymatic Approaches
Recent advances in biocatalysis using lipases or esterases for regioselective alkylation remain experimental, with yields <30% under optimized conditions.
Spectroscopic Characterization
¹H NMR Analysis
Key signals for this compound (CDCl₃, 300 MHz):
Mass Spectrometry
ESI-MS (m/z): Calculated for C₁₆H₂₂O₄ [M+H]⁺: 279.16; Found: 279.15.
Industrial Scalability and Challenges
Scaling the reaction to >1 kg requires addressing exothermicity during bromomethylcyclohexane addition. Semi-batch reactors with controlled dosing (0.5–1.0 mL/min) prevent thermal runaway. Residual DMF in the product is mitigated via aqueous washes (5× volumes) and vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-(Cyclohexylmethoxy)-5-hydroxybenzaldehyde.
Reduction: 3-(Cyclohexylmethoxy)-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclohexylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The cyclohexyl group’s hydrophobicity reduces water solubility, as seen in the bis-substituted analog (), which remains an oil at room temperature. Smaller substituents (e.g., methoxy) improve solubility but may compromise membrane permeability .
- Crystallinity: Mono-substituted derivatives (e.g., ) typically form crystalline solids, aiding in purification and structural characterization via NMR and X-ray crystallography .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate, and how can reaction byproducts be minimized?
- The compound is typically synthesized via nucleophilic substitution under anhydrous conditions. A reported protocol involves reacting methyl 3,5-dihydroxybenzoate with bromomethylcyclohexane in the presence of K₂CO₃ in DMF at 80°C. Byproducts like the bis-substituted analog (Methyl 3,5-bis(cyclohexylmethoxy)benzoate) can form due to over-alkylation. Column chromatography (silica gel, petroleum ether:diethyl ether, 1:1) effectively separates these products . Monitoring reaction progress via ¹H NMR (e.g., disappearance of starting material signals at δ 7.26 ppm) is critical to minimize side reactions .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.15 ppm, doublet; δ 6.63 ppm, triplet), methoxy groups (δ 3.91 ppm, singlet), and cyclohexyl protons (δ 1.03–1.88 ppm, multiplet). ¹³C NMR confirms carbonyl (δ 167.0 ppm) and ether-linked carbons (δ 73.8 ppm). HRMS-ESI provides molecular ion validation ([M+H]⁺ expected m/z 361.2390; observed 361.2379) . Purity is assessed via integration of diagnostic peaks and absence of extraneous signals.
Q. What are the preliminary applications of this compound in material or pharmacological research?
- The compound serves as a monomer in dendrimer synthesis, where its substituents influence macromolecular properties like solubility and thermal stability. The cyclohexylmethoxy group enhances steric bulk, potentially altering dendrimer branching efficiency . In pharmacology, analogs with similar substituents (e.g., cyclohexylmethoxy-purines) show interleukin-5 (IL-5) inhibitory activity (IC₅₀ = 3.5–5.0 μM), suggesting potential anti-inflammatory applications .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Single-crystal X-ray diffraction (298 K) reveals planar aromatic rings and gauche conformations in the cyclohexylmethoxy chains. Refinement using SHELXL (via SHELX suite) constrains H-atoms to idealized positions (C–H = 0.93–0.98 Å) with Uₑq = 1.2×Uᵢₛ₀ of bonded carbons. Partial obscuration of reflections (e.g., 0 1 0 and 0 0 1 planes) requires omission during refinement .
Q. What strategies address contradictory data between computational models and experimental observations for this compound’s reactivity?
- Discrepancies in reaction yields or regioselectivity may arise from solvent polarity (DMF vs. THF) or cation-π interactions in transition states. For example, DMF’s high polarity stabilizes ionic intermediates, favoring mono-substitution. Kinetic studies (e.g., varying bromide stoichiometry) and DFT calculations (e.g., charge distribution on the benzoate ring) can reconcile such contradictions .
Q. How does the cyclohexylmethoxy group influence the compound’s pharmacokinetic properties in biological systems?
- The cyclohexylmethoxy moiety increases lipophilicity (cLogP ≈ 4–6), enhancing membrane permeability but potentially reducing aqueous solubility. Analog studies (e.g., IL-5 inhibitors) show that bulkier substituents improve target affinity but may require formulation adjustments (e.g., co-solvents like DMSO) to maintain bioavailability .
Q. What advanced purification techniques are recommended for isolating trace impurities or isomers?
- High-performance liquid chromatography (HPLC) with chiral columns or preparative TLC (silica gel, ethyl acetate/hexane gradients) can resolve enantiomers or regioisomers. For example, diastereomeric byproducts from incomplete substitution are separable via reverse-phase HPLC (C18 column, acetonitrile/water) .
Methodological Notes
- Crystallography : Use SHELX programs for structure refinement, ensuring H-atom constraints align with electron density maps .
- Spectroscopy : Reference NMR shifts to CDCl₃ (¹H: δ 7.26 ppm; ¹³C: δ 77.2 ppm) for consistency .
- Biological Assays : Screen for IL-5 inhibition using pro-B Y16 cell lines, with IC₅₀ determination via dose-response curves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
